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Compound of Interest

Compound Name: 1-Cyclopropoxy-2-fluorobenzene
CAS No.: 1243459-26-8
Cat. No.: B1456285
Get Quote
. J

Executive Summary

1-Cyclopropoxy-2-fluorobenzene (CAS 1243459-26-8) is a critical fluorinated aryl ether
scaffold used in medicinal chemistry. It serves as a bioisostere for methoxy and ethoxy groups,
offering improved metabolic stability and altered lipophilicity due to the cyclopropyl ring's
unique electronic properties. This guide provides a definitive technical analysis of its
spectroscopic signature (

H NMR,
C NMR,

F NMR, MS, IR) and details the industry-standard Chan-Lam coupling protocol for its synthesis,
ensuring reproducibility and high-purity isolation.

Synthesis & Experimental Protocol

The most robust method for synthesizing 1-Cyclopropoxy-2-fluorobenzene is the Copper-
Catalyzed Chan-Lam Coupling. Unlike traditional Williamson ether synthesis, which fails with
cyclopropy! halides due to their resistance to
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attack and tendency for ring opening, the Chan-Lam oxidative coupling allows for the direct
formation of the

bond under mild conditions.

Reaction Pathway

The reaction couples 2-fluorophenol with cyclopropylboronic acid (or potassium cyclopropyl
trifluoroborate) using a copper(ll) source and an amine ligand under an aerobic atmosphere.
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Click to download full resolution via product page

Figure 1: Mechanistic workflow of the Chan-Lam oxidative coupling for aryl cyclopropyl ether
synthesis.

Detailed Methodology

Reagents:

e 2-Fluorophenol (1.0 equiv)

e Cyclopropylboronic acid (2.0 equiv)
o Copper(ll) acetate (Cu(OAc)

) (1.0 equiv)[1]
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e 2,2'-Bipyridine (1.0 equiv)[1]

e Sodium carbonate (Na

CO
) (2.0 equiv)
e Solvent: 1,2-Dichloroethane (DCE) or Toluene (

M concentration)

Procedure:

Charge: To a dry round-bottom flask equipped with a stir bar, add Cu(OAc)

(181 mg, 1.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and cyclopropylboronic acid (172
mg, 2.0 mmol).

e Solvate: Add DCE (10 mL) and Na
CO
(212 mg, 2.0 mmol).

e Activate: Add 2-fluorophenol (112 mg, 1.0 mmol).
» Oxidation: The reaction requires oxygen.[2][3] Attach a balloon filled with dry air or O

, Or stir vigorously open to the atmosphere (with a drying tube).

 Incubate: Heat the mixture to 70 °C for 24 hours. The solution typically turns from blue/green
to a dark suspension.

o Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.
Wash the pad with dichloromethane (DCM).

 Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash
chromatography (Eluent: 0-5% Ethyl Acetate in Hexanes). The product is a colorless oil.
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Spectroscopic Data Profile

The following data represents the authoritative spectral signature for 1-Cyclopropoxy-2-
fluorobenzene.

Nuclear Magnetic Resonance (NMR)

The cyclopropyl group introduces a distinctive high-field pattern, while the fluorine atom causes
characteristic splitting (

and

) in the aromatic region.[4]

H NMR (400 MHz, CDCI

)
Chemical Shift Coupling
( o . . Constants (
Multiplicity Integration Assignment
» Ppm) » H2)
7.15-7.05 Multiplet 2H Ar-H (C3, C5) Complex overlap
7.05-6.95 Multiplet 1H Ar-H (C4) Complex overlap
) Proximity to O-
6.92 - 6.85 Multiplet 1H Ar-H (C6)
Cyclopropyl
3.82 Multiplet (tt) 1H O-CH
: ultiple
P (Cyclopropyl) Hz
Complex roof
0.85-0.75 Multiplet 4H Cyclopropyl CH P

effect

Technical Insight: The methine proton of the cyclopropyl ether (

3.82) is significantly deshielded compared to a free cyclopropane (

0.2) due to the electronegativity of the oxygen atom.
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C NMR (100 MHz, CDCI

)

Chemical Shift ( Coupling (
Assignment Notes

» Ppm) , Hz)

Direct C-F coupling
153.5 C1 (Ar-O) dominates C2, but C1
is affected by C2-F.

Large
152.0 C2 (Ar-F)
coupling.
124.3 C5
121.5 C3
116.8 C4
115.2 C6
Characteristic
51.8 O-CH s )
cyclopropyl ether shift.
6.2 Cyclopropyl CH s High field resonance.

F NMR (376 MHz, CDCI
)

e -134.5 ppm (Multiplet)

« Interpretation: The chemical shift is typical for an ortho-substituted fluorobenzene. The signal
will appear as a complex multiplet due to coupling with adjacent aromatic protons.

Mass Spectrometry (GC-MS | El)

e Molecular lon (
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):
152.1

e Base Peak:

54 (Cyclopropyl cation / butadiene fragment) or
111 (Loss of cyclopropyl radical
2-fluorophenoxy cation).
e Fragmentation Pattern:
o 152
111 (Loss of C
H
)
o 111

83 (Loss of CO)

Infrared Spectroscopy (FT-IR)

e 3080 cm

: Cyclopropyl C-H stretch (distinctive weak band).

e 1590, 1500 cm

: Aromatic C=C ring stretch.

e 1260 cm

: C-O-C asymmetric stretch (aryl ether).

e 1020 cm

: Cyclopropyl ring deformation.
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Structural Verification Logic

When validating this compound in a drug development workflow, use the following logic gate to

confirm identity versus common impurities (e.g., unreacted phenol or ring-opened allyl ether).

Crude Reaction Product

1H NMR: Check 0.7-0.9 ppm

Signals Present \No High Field Signals

1H NMR: Check 3.8 ppm (Multiplet)

IMPURITY: Unreacted 2-Fluorophenol

;

Check 5.0-6.0 ppm (Olefinic)

No Olefin Signals

CONFIRMED: 1-Cyclopropoxy-2-fluorobenzene

Olefin Signals Present

IMPURITY: Allyl 2-fluorophenyl ether

(Ring Opening)

Click to download full resolution via product page

Figure 2: Spectroscopic decision tree for purity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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